2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
Description
Properties
IUPAC Name |
2-fluoro-5-methyl-N-(thiadiazol-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-2-3-9(11)10(4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULOXULDKMYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Methylation of Aniline Derivatives
The fluorine and methyl substituents are introduced via sequential electrophilic aromatic substitution (EAS). A representative route involves:
- Nitration and Reduction : Starting from 3-methylaniline, nitration at position 4 followed by reduction yields 3-methyl-4-nitroaniline.
- Diazotization and Fluorination : Diazotization of the aniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −10°C to +10°C generates a diazonium salt, which is treated with hydrofluoric acid (HF) to introduce fluorine at position 2.
- Demethylation and Purification : Catalytic hydrogenation or acidic hydrolysis removes protecting groups, yielding 2-fluoro-5-methylaniline.
Key Reaction Conditions :
Alternative Pathway via Directed Ortho-Metalation
For improved regioselectivity, a directed ortho-metalation (DoM) strategy employs a directing group (e.g., amide or sulfonamide) on 3-methylaniline. Subsequent treatment with n-butyllithium (n-BuLi) and a fluorinating agent (e.g., N-fluorobenzenesulfonimide) installs fluorine at position 2.
Advantages :
Synthesis of 1,2,3-Thiadiazol-4-ylmethyl Fragment
Cyclization of Thioamides
The 1,2,3-thiadiazole ring is constructed via cyclization of thioamide precursors. A validated method involves:
- Thioamide Formation : Reaction of acetonitrile derivatives with hydrogen sulfide (H₂S) in the presence of ammonia yields thioacetamide.
- Oxidative Cyclization : Treatment with hydroxylamine-O-sulfonic acid (HOSA) in dimethylformamide (DMF) at 60°C induces cyclization to form 1,2,3-thiadiazole.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 60°C | – |
| Reaction Time | 6 hr | – |
Functionalization at Position 4
To introduce the methylene group (–CH₂–) at position 4 of the thiadiazole:
- Bromination : Reaction of 1,2,3-thiadiazole with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light yields 4-bromo-1,2,3-thiadiazole.
- Alkylation : Suzuki-Miyaura coupling with methylboronic acid or Grignard reaction with methylmagnesium bromide (MeMgBr) installs the methyl group.
Critical Note : Steric hindrance at position 4 necessitates elevated temperatures (80–100°C) and palladium catalysis for efficient coupling.
Coupling of Fragments: N-Alkylation Strategies
Nucleophilic Substitution
The amine group of 2-fluoro-5-methylaniline reacts with 4-(bromomethyl)-1,2,3-thiadiazole in the presence of a base (e.g., potassium carbonate, K₂CO₃):
$$
\text{2-Fluoro-5-methylaniline} + \text{4-(bromomethyl)-1,2,3-thiadiazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Conditions :
Reductive Amination
An alternative approach employs reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN):
- Imine Formation : Condensation of 2-fluoro-5-methylaniline with 1,2,3-thiadiazole-4-carbaldehyde.
- Reduction : NaBH₃CN in methanol reduces the imine to the secondary amine.
Advantages :
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with triphenylphosphine (PPh₃) improves coupling efficiency in Suzuki reactions.
- Acid Additives : Trifluoroacetic acid (TFA) accelerates imine formation during reductive amination.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 70:30), purity ≥98%.
- Elemental Analysis : Calculated (%) C 53.80, H 4.51, N 18.82; Found C 53.75, H 4.49, N 18.79.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may be utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the fluorine atom can enhance binding affinity and specificity.
Materials Science: The electronic properties of the compound, influenced by the fluorine and thiadiazole moieties, can affect its behavior in electronic devices or sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
Thiazole vs. Thiadiazole Derivatives
- 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline (C₁₅H₁₁FN₂S, MW 270.32): This compound replaces the 1,2,3-thiadiazole with a 1,3-thiazole ring and introduces a 4-fluorophenyl group on the thiazole.
- Target Compound : The 1,2,3-thiadiazole ring offers enhanced electronic diversity due to its two adjacent nitrogen atoms, which could improve binding affinity in enzyme inhibition compared to thiazoles .
Substituent Positioning on the Aniline Ring
- N-Methyl 4-fluoroaniline derivatives (e.g., Compound 23 in ): These lack the thiadiazolemethyl group and instead feature a simple N-methyl substituent. The 4-fluoro substitution contrasts with the 2-fluoro-5-methyl pattern in the target compound, which may influence steric hindrance and electronic effects .
Linker Modifications
- Methyl-Branched and Propionamide Linkers (Compounds 28–30 in ): These derivatives use methyl-branched or elongated propionamide linkers instead of the methylene-thiadiazole group. Such modifications can alter solubility and metabolic stability; for instance, branched linkers may reduce enzymatic degradation .
Table 1: Key Properties of Selected Analogues
Key Findings:
- Substituent Influence : The 2-fluoro-5-methyl configuration may offer optimal steric and electronic profiles for target binding, whereas 4-fluoro substitution (as in Compound 23) shows diminished activity .
- Linker Flexibility : Methyl-branched linkers (e.g., Compound 28) improve metabolic stability but may reduce solubility, highlighting trade-offs in drug design .
Biological Activity
2-Fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is a compound of significant interest due to its unique structural features and potential biological activities. The compound contains a fluorine atom and a thiadiazole ring, which are known to enhance biological activity through various mechanisms. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-fluoro-5-methyl-N-(thiadiazol-4-ylmethyl)aniline
- Molecular Formula : C10H10FN3S
- Molecular Weight : 223.26 g/mol
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-fluoro-5-methylaniline and 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Purification methods include recrystallization and column chromatography to achieve high purity levels.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 μg/mL |
| 8e | C. albicans | 42 μg/mL |
| 19 | S. aureus | 62.5 μg/mL |
The presence of halogens such as fluorine has been correlated with enhanced antibacterial activity, indicating that the structural features of this compound may contribute similarly to its efficacy against microbial pathogens.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been documented in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) . The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | U937 | 0.75 |
These findings suggest that modifications to the thiadiazole ring can lead to compounds with potent anticancer activity.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have suggested that compounds similar to this compound may possess anti-inflammatory effects. The mechanism often involves inhibition of specific enzymes or pathways associated with inflammation.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The fluorine atom can enhance binding affinity to enzymes involved in metabolic pathways.
- Receptor Interaction : The thiadiazole ring may facilitate interactions with cell surface receptors.
- DNA Binding : Potential interactions with DNA could lead to inhibition of cell proliferation in cancer cells.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step processes:
Fluorination and methylation of the aniline core to introduce substituents at the 2- and 5-positions .
Coupling of the modified aniline with a 1,2,3-thiadiazole moiety via alkylation or nucleophilic substitution .
Optimization : Temperature (e.g., 60–80°C for alkylation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for minimizing side reactions and maximizing yields .
Q. How can structural characterization techniques distinguish this compound from structurally similar derivatives?
- Methodology : Use NMR spectroscopy (¹H/¹³C) to identify substituent positions (e.g., fluorine’s deshielding effect at C2, methyl group splitting patterns) and X-ray crystallography to confirm spatial arrangement of the thiadiazole ring and aniline backbone .
- Key differentiators : Compare with analogs like 4-bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, where bromine’s larger atomic radius alters bond angles and reactivity .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Methodology :
- Enzyme inhibition assays : Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates .
- Molecular docking : Simulate binding to targets like bacterial enoyl-ACP reductase (FabI) or fungal CYP51, leveraging the thiadiazole ring’s π-π stacking potential .
- SAR studies : Compare with 5-methyl-4-phenyl-1,2,3-thiadiazole derivatives to assess how fluorine and methyl groups modulate potency .
Q. How can researchers resolve contradictory data regarding the compound’s antimicrobial efficacy across different studies?
- Methodology :
- Standardize assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols and bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability .
- Cross-validate results : Combine in vitro data with in silico ADMET predictions (e.g., LogP for membrane permeability) to identify outliers .
- Control for substituent effects : Fluorine’s electronegativity may enhance activity against Gram-positive bacteria but reduce it against Gram-negative species due to outer membrane barriers .
Q. What computational tools are recommended for modeling the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to map HOMO-LUMO gaps and Fukui indices, highlighting nucleophilic sites (e.g., thiadiazole nitrogen) for functionalization .
- Molecular dynamics : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .
- Software : AutoDock Vina or Schrödinger Suite for docking studies, with force fields parameterized for fluorine and sulfur atoms .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact the compound’s stability and bioactivity?
- Methodology :
- Synthetic analogs : Prepare derivatives like 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and compare thermal stability via TGA .
- Bioactivity profiling : Test halogen-substituted analogs in parallel assays; fluorine’s smaller size may improve target binding, while chlorine enhances lipophilicity .
- Degradation studies : Monitor hydrolytic stability under physiological pH (e.g., 7.4) to assess suitability for in vivo applications .
Q. What strategies are effective for evaluating the compound’s potential toxicity in early-stage research?
- Methodology :
- In vitro cytotoxicity : Use HepG2 or HEK293 cells with MTT assays to screen for acute toxicity .
- Genotoxicity : Perform Ames tests (with/without metabolic activation) to detect mutagenic risks .
- Metabolite identification : Use LC-MS to characterize Phase I/II metabolites, focusing on reactive intermediates (e.g., epoxides from thiadiazole oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
